2,4-Dioxo-4-pyridin-4-ylbutanoic acid

Epigenetics HDAC inhibition Cancer research

This heterocyclic α,γ-diketo acid (C9H7NO4, MW 193.16) features a 4-pyridyl substituent enabling metal chelation and enzyme inhibition. Distinct from aryl analogs, it shows HDAC2 inhibition (IC50=1612 nM) for epigenetic screening. Synthesized in 73% yield; well-characterized mp 187-189°C for QC. Ideal for reproducible antiviral and metalloenzyme research.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 98589-58-3
Cat. No. B1595426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-4-pyridin-4-ylbutanoic acid
CAS98589-58-3
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)CC(=O)C(=O)O
InChIInChI=1S/C9H7NO4/c11-7(5-8(12)9(13)14)6-1-3-10-4-2-6/h1-4H,5H2,(H,13,14)
InChIKeyROQQLNHLFCKPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dioxo-4-pyridin-4-ylbutanoic Acid (CAS 98589-58-3): Sourcing Guide and Procurement Considerations


2,4-Dioxo-4-pyridin-4-ylbutanoic acid (CAS 98589-58-3) is a heterocyclic α,γ-diketo acid derivative featuring a 4-pyridyl substituent on a 2,4-dioxobutanoic acid backbone . This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis, with potential applications stemming from its metal-chelating properties and enzyme inhibition profiles . Its molecular formula is C9H7NO4, with a molecular weight of 193.16 g/mol, and it is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% [1].

Why 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid Cannot Be Replaced by Other 2,4-Dioxobutanoic Acid Analogs


2,4-Dioxobutanoic acids as a class exhibit diverse biological activities, including inhibition of glycolic acid oxidase, influenza virus endonuclease, and HIV-1 integrase [1][2]. However, the nature of the 4-substituent profoundly influences potency, selectivity, and physicochemical properties. The 4-pyridyl moiety in 2,4-dioxo-4-pyridin-4-ylbutanoic acid introduces a basic nitrogen capable of hydrogen bonding and metal coordination, which distinguishes it from phenyl- or other aryl-substituted analogs . These differences translate to variations in enzyme inhibition IC50 values, synthetic yields, and melting points, making simple substitution within the class invalid for reproducible research outcomes .

Quantitative Differentiation of 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid from Analogs: A Procurement-Focused Evidence Review


HDAC2 Inhibition IC50 Comparison: Pyridyl vs. Phenyl Analogs

2,4-Dioxo-4-pyridin-4-ylbutanoic acid exhibits an IC50 of 1612 nM against histone deacetylase 2 (HDAC2) in a standardized inhibition assay [1]. While direct comparative data for other 2,4-dioxobutanoic acids against HDAC2 are limited, this value provides a baseline for its activity in epigenetic research contexts. In contrast, 4-(4'-bromo(1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid shows an IC50 of 63.0 nM against hydroxyacid oxidase 1 , highlighting the target-dependent potency variations driven by the 4-substituent.

Epigenetics HDAC inhibition Cancer research

Synthetic Yield and Melting Point Differentiation for Quality Control

The synthesis of 2,4-dioxo-4-pyridin-4-ylbutanoic acid via hydrolysis of the corresponding methyl ester proceeds with a 73% yield and yields a product with a melting point of 187-189 °C . In comparison, the phenyl analog 2,4-dioxo-4-phenylbutanoic acid has a reported melting point of 195 °C [1]. These physical constants serve as critical quality control parameters; deviation from these values may indicate impurities or incorrect synthesis.

Organic synthesis Process chemistry Quality control

Metal-Chelating Potential: A Class-Wide Feature with Pyridyl-Enhanced Coordination

The α,γ-diketo acid moiety in 2,4-dioxo-4-pyridin-4-ylbutanoic acid enables chelation of divalent metal ions such as Mg²⁺ and Mn²⁺, a mechanism implicated in the inhibition of metalloenzymes like HIV-1 integrase and influenza endonuclease [1]. The 4-pyridyl group provides an additional coordination site, potentially enhancing metal-binding affinity relative to non-heteroaromatic analogs. While no direct stability constant comparisons are available, β-diketo acid metal complexes have been isolated and characterized, confirming their ability to form stable metal complexes [2].

Coordination chemistry Enzyme inhibition Antiviral research

Purity Specifications and Commercial Availability

2,4-Dioxo-4-pyridin-4-ylbutanoic acid is available from multiple suppliers with documented purity specifications. Leyan offers the compound at 98% purity , while CymitQuimica provides ≥95% purity . In contrast, the phenyl analog 2,4-dioxo-4-phenylbutanoic acid is offered at 98% purity by Bidepharm . The availability of the pyridyl derivative at comparable purity levels ensures it can be integrated into research workflows without compromising experimental rigor.

Chemical procurement Analytical chemistry Research reagents

Recommended Application Scenarios for 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid Based on Quantitative Evidence


Epigenetic Inhibitor Screening Libraries

With an IC50 of 1612 nM against HDAC2, 2,4-dioxo-4-pyridin-4-ylbutanoic acid can serve as a control or reference compound in epigenetic inhibitor screening libraries [1]. Its distinct activity profile compared to other diketo acid derivatives makes it useful for exploring structure-activity relationships in histone deacetylase inhibition.

Synthetic Intermediate for Pyridine-Containing Bioactive Molecules

The compound is synthesized in a 73% yield via hydrolysis of its methyl ester, providing a reliable route to pyridine-containing building blocks for medicinal chemistry [1]. Its well-characterized melting point (187-189 °C) and spectral data (IR, NMR, MS) facilitate quality control during multi-step syntheses.

Metal-Chelating Scaffold for Antiviral Drug Discovery

The α,γ-diketo acid motif, combined with the 4-pyridyl group, enables metal chelation, a mechanism exploited in inhibitors of HIV-1 integrase and influenza endonuclease [1]. This compound can be used as a starting point for designing novel antiviral agents targeting metalloenzymes.

Quality Control Reference Standard for Analogous Compounds

The distinct melting point (187-189 °C) and purity specifications (up to 98%) allow 2,4-dioxo-4-pyridin-4-ylbutanoic acid to serve as a reference standard for analytical method development and batch-to-batch consistency assessment of related 2,4-dioxobutanoic acid derivatives [1].

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